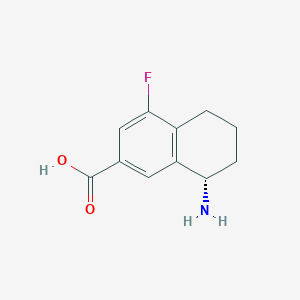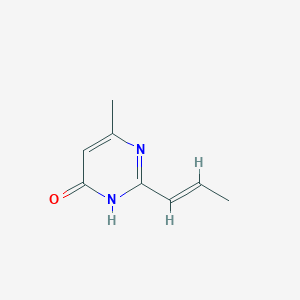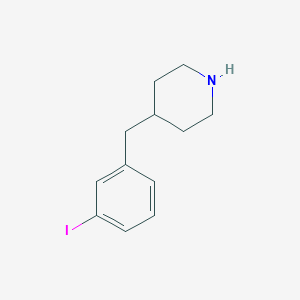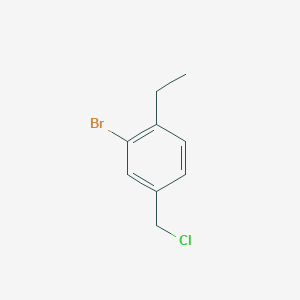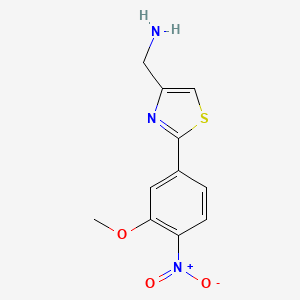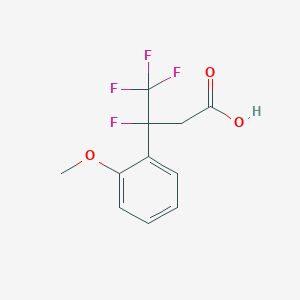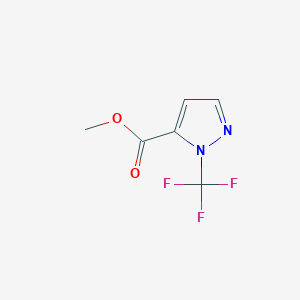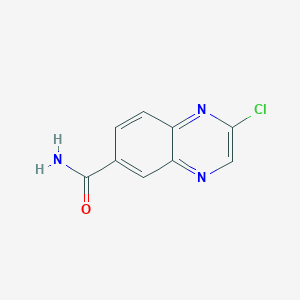
6-Ethyl-1,2,3,4-tetrahydroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-1,2,3,4-tetrahydroanthracene is an organic compound with the molecular formula C16H18 It is a derivative of anthracene, characterized by the presence of an ethyl group at the 6th position and partial hydrogenation of the anthracene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-1,2,3,4-tetrahydroanthracene typically involves the hydrogenation of 6-ethyl-anthracene. The process is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure selective hydrogenation of the anthracene ring without affecting the ethyl group.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and scalable production. The purity of the final product is ensured through various purification techniques, including distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-1,2,3,4-tetrahydroanthracene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-ethyl-anthraquinone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further hydrogenation can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: 6-Ethyl-anthraquinone.
Reduction: Fully saturated derivatives of this compound.
Substitution: Halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
6-Ethyl-1,2,3,4-tetrahydroanthracene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of hydrogen peroxide through the anthraquinone process.
Mechanism of Action
The mechanism of action of 6-Ethyl-1,2,3,4-tetrahydroanthracene in biological systems involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cytotoxic effects. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, contributing to its antibacterial and anticancer activities.
Comparison with Similar Compounds
6-Ethyl-1,2,3,4-tetrahydroanthraquinone: A closely related compound with similar structural features but different oxidation states.
2-Ethyl-5,6,7,8-tetrahydroanthraquinone: Another derivative with variations in the position of the ethyl group and degree of hydrogenation.
Uniqueness: 6-Ethyl-1,2,3,4-tetrahydroanthracene is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H18 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
6-ethyl-1,2,3,4-tetrahydroanthracene |
InChI |
InChI=1S/C16H18/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h7-11H,2-6H2,1H3 |
InChI Key |
UJCHBYVMSUWMAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC3=C(CCCC3)C=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


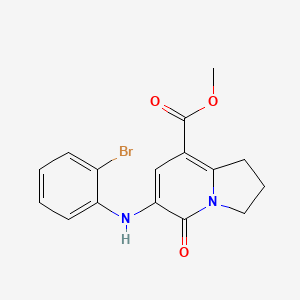
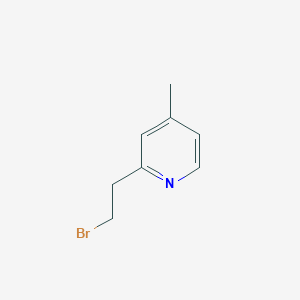

![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)

